molecular formula C6H12N2O3 B068611 N~2~-Formyl-L-ornithine CAS No. 160200-90-8

N~2~-Formyl-L-ornithine

Cat. No.: B068611
CAS No.: 160200-90-8
M. Wt: 160.17 g/mol
InChI Key: HASCYVPYQRPYDC-YFKPBYRVSA-N
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Description

Significance of Amino Acid Derivatives in Biological Systems

Amino acid derivatives are indispensable for a multitude of physiological processes. nih.gov They function as metabolic intermediates, neurotransmitters, and signaling molecules, and are crucial components of coenzymes and pigments. chemrxiv.orgnih.gov For instance, the formylation of methionine to N-formylmethionine is a key step in the initiation of protein synthesis in bacteria. nih.gov The derivatization of amino acids allows for a level of functional diversity that extends far beyond their primary role in constituting proteins, enabling the fine-tuning of metabolic pathways and cellular communication. chemrxiv.orgacs.org

Overview of L-Ornithine Metabolism and its Known Functionalized Derivatives

L-ornithine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. nih.govnih.gov However, it plays a central role in several metabolic pathways, most notably the urea (B33335) cycle, where it acts as a carrier molecule for the disposal of excess nitrogen. nih.govdrugbank.com L-ornithine is synthesized from L-arginine and serves as a precursor for the synthesis of other important molecules, including proline, citrulline, and polyamines. nih.govdrugbank.com

The functionalization of L-ornithine at its various positions gives rise to a number of biologically active derivatives. For example, N5-acetyl-N5-hydroxy-L-ornithine is a precursor for certain siderophores, which are iron-chelating compounds produced by microorganisms. mdpi.com Another derivative, N-delta-acyl-N-alpha-(4-amino-4-deoxypteroyl)-L-ornithine, has been investigated for its potential as an antitumor agent. nih.gov These examples highlight how modifications to the L-ornithine structure can lead to compounds with highly specific and potent biological activities.

Table 1: Properties of L-Ornithine

PropertyValueSource
Chemical Formula C5H12N2O2 nih.gov
Molar Mass 132.16 g/mol nih.gov
IUPAC Name (2S)-2,5-diaminopentanoic acid nih.gov
Metabolic Role Intermediate in the urea cycle, precursor for polyamines, proline, and citrulline nih.govdrugbank.com

Rationale for Investigating N2-Formyl-L-ornithine in Academic Research

While direct research on N2-Formyl-L-ornithine is scarce, the rationale for its investigation can be inferred from the known significance of N-formylation in other biological contexts and the diverse roles of ornithine derivatives. The N-formylation of the alpha-amino group of amino acids can influence their chemical reactivity and biological function. ontosight.ai For example, N-formylated peptides in bacteria can act as potent chemoattractants for immune cells. nih.gov

Given the central metabolic role of L-ornithine, the introduction of a formyl group at the N2 position could potentially modulate its entry into or flux through pathways such as the urea cycle or polyamine biosynthesis. It could also serve as a precursor for the synthesis of novel bioactive molecules or act as an inhibitor of enzymes involved in ornithine metabolism. The study of N2-Formyl-L-ornithine could therefore provide valuable insights into the structure-activity relationships of amino acid derivatives and potentially lead to the discovery of new therapeutic agents or research tools.

Table 2: Examples of Characterized L-Ornithine Derivatives

Derivative NameKnown or Investigated RoleSource
N5-Acetyl-N5-hydroxy-L-ornithine Precursor for siderophore biosynthesis mdpi.com
N-delta-acyl-N-alpha-(4-amino-4-deoxypteroyl)-L-ornithine Antitumor activity nih.gov
N-alpha-acetyl-L-ornithine Intermediate in arginine biosynthesis in some bacteria marquette.edu
N5-formyl-N5-hydroxy-L-ornithine Found in various food items; potential biomarker hmdb.ca

It is important to reiterate that while the study of N2-Formyl-L-ornithine holds theoretical interest, a significant body of dedicated research is required to elucidate its specific chemical properties and biological functions.

Properties

CAS No.

160200-90-8

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-5-amino-2-formamidopentanoic acid

InChI

InChI=1S/C6H12N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

HASCYVPYQRPYDC-YFKPBYRVSA-N

SMILES

C(CC(C(=O)O)NC=O)CN

Isomeric SMILES

C(C[C@@H](C(=O)O)NC=O)CN

Canonical SMILES

C(CC(C(=O)O)NC=O)CN

Synonyms

L-Ornithine, N2-formyl- (9CI)

Origin of Product

United States

Enzymology and Putative Biosynthetic Pathways of N2 Formyl L Ornithine

Precursor Pathways to L-Ornithine

L-ornithine is a non-proteinogenic amino acid that serves as a central intermediate in several crucial metabolic pathways, including the urea (B33335) cycle and the biosynthesis of polyamines and other amino acids like proline and arginine creative-proteomics.comnih.govnih.gov. Its availability is a prerequisite for the formation of N2-Formyl-L-ornithine.

In many microorganisms, such as Corynebacterium glutamicum, L-ornithine is synthesized from L-glutamate through a series of enzymatic reactions nih.govresearchgate.net. This pathway involves the consumption of ATP and NADPH as cofactors nih.gov. The conversion begins with the acetylation of glutamate, followed by phosphorylation, reduction, transamination, and deacetylation to yield L-ornithine.

The key enzymatic steps in this pathway are detailed below. nih.govresearchgate.net

EnzymeGene (in C. glutamicum)Reaction
N-acetylglutamate synthase (NAGS)cg3035/NCgl2644L-glutamate → N-acetylglutamate
N-acetylglutamate kinase (NAGK)argB/NCgl1342N-acetylglutamate → N-acetyl-γ-glutamyl-phosphate
N-acetyl-γ-glutamyl-phosphate reductaseargC/NCgl1340N-acetyl-γ-glutamyl-phosphate → N-acetylglutamate-semialdehyde
Acetylornithine aminotransferaseargD/NCgl1343N-acetylglutamate-semialdehyde → N-acetylornithine
Ornithine acetyltransferase (OAT) or Acetylornithine deacetylaseargJ/NCgl1341N-acetylornithine → L-ornithine

This table outlines the primary enzymatic pathway for L-ornithine biosynthesis from L-glutamate as characterized in microorganisms like C. glutamicum. nih.govresearchgate.net

In ureotelic organisms, L-ornithine is a critical intermediate in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) by converting it to urea for excretion. creative-proteomics.comdrugbank.com The cycle occurs predominantly in the liver. creative-proteomics.com L-ornithine acts as a carrier molecule that is continuously regenerated.

The cycle involves the following key steps for L-ornithine:

Acceptor Role : L-ornithine, located in the mitochondrial matrix, combines with carbamoyl (B1232498) phosphate (B84403) in a reaction catalyzed by ornithine transcarbamylase (OTC). This reaction produces L-citrulline and incorporates the first nitrogen atom destined for urea. creative-proteomics.com

Regeneration : After a series of reactions in the cytosol, the compound L-arginine is formed. The enzyme arginase then hydrolyzes L-arginine to produce urea and regenerate L-ornithine. creative-proteomics.comresearchgate.net The regenerated L-ornithine is then transported back into the mitochondrion to begin another round of the cycle.

This cyclical process ensures that L-ornithine is available to facilitate the continuous removal of toxic ammonia from the body. creative-proteomics.com

The synthesis of L-ornithine is tightly regulated to meet metabolic demands without leading to wasteful overproduction. The primary regulatory mechanisms are feedback inhibition and transcriptional control.

Feedback Inhibition : The enzymatic activity of N-acetylglutamate kinase (NAGK), a key enzyme in the synthesis pathway from glutamate, is subject to feedback inhibition by L-arginine, the end-product of the pathway for which L-ornithine is an intermediate. nih.govresearchgate.netfrontiersin.org High concentrations of L-arginine (and to a lesser extent, L-citrulline) inhibit NAGK, thereby slowing down the entire L-ornithine production pathway. nih.govfrontiersin.org

Transcriptional Regulation : In microorganisms like C. glutamicum, the genes encoding the enzymes for ornithine biosynthesis (e.g., argCJBD) are often organized into operons. nih.gov The expression of these operons is controlled by a repressor protein, such as ArgR. nih.gov When intracellular levels of L-arginine are high, it binds to the ArgR repressor, which in turn binds to the DNA and blocks the transcription of the arg genes, thus reducing the synthesis of the necessary enzymes. nih.gov

Hypothetical Formylation Mechanisms at the N2 Position

The direct enzymatic formylation of L-ornithine to produce N2-Formyl-L-ornithine has not been explicitly described. However, the mechanism can be inferred from well-understood formylation reactions in other biological contexts. Such reactions are catalyzed by formyltransferase enzymes, which typically use a formyl group donor to modify a substrate. wikipedia.org

The most relevant and well-studied example of amino acid formylation is the synthesis of N-formylmethionine (fMet). researchgate.net This process is essential for the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.orgnih.gov

The key enzyme is Methionyl-tRNA formyltransferase (FMT) . nih.gov This enzyme catalyzes the transfer of a formyl group from a donor molecule to the nitrogen of the alpha-amino group of methionine. researchgate.net Crucially, the substrate for this enzyme is not free methionine but rather methionine that has already been attached to its specific transfer RNA (tRNA), forming methionyl-tRNA (Met-tRNA). wikipedia.org The formyl donor for this reaction is 10-formyltetrahydrofolate (10-CHO-THF) , a derivative of folic acid. researchgate.netwikipedia.org

Based on this model, a hypothetical enzyme, "L-ornithine formyltransferase," could exist that recognizes L-ornithine (either as a free amino acid or attached to a carrier molecule) and catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to its N2-amino group.

Formylation is a recurring biochemical strategy used in various metabolic pathways, highlighting its importance. wikipedia.org These analogous reactions provide a framework for understanding how L-ornithine might be formylated. The common theme among these reactions is the involvement of a formyltransferase and a specific formyl donor, most often 10-formyltetrahydrofolate. wikipedia.orgalchetron.com

PathwayEnzyme(s)Formyl DonorSubstrate FormylatedBiological Role
Protein Synthesis Initiation (Bacteria) Methionyl-tRNA formyltransferase (FMT)10-FormyltetrahydrofolateMethionyl-tRNACreates N-formylmethionyl-tRNA (fMet-tRNA) to initiate translation. wikipedia.orgresearchgate.net
Purine Biosynthesis Glycinamide ribonucleotide (GAR) transformylase10-FormyltetrahydrofolateGlycinamide ribonucleotide (GAR)Essential step in the de novo synthesis of purine rings for DNA and RNA. wikipedia.org
Purine Biosynthesis Aminoimidazole carboxamide ribonucleotide (AICAR) transformylase10-Formyltetrahydrofolate5-aminoimidazole-4-carboxamide ribotide (AICAR)A later step in the de novo synthesis of purine rings. wikipedia.org
Bacterial O-Antigen Synthesis Sugar N-formyltransferases10-FormyltetrahydrofolateAmino sugarsModification of lipopolysaccharides on the surface of pathogenic bacteria. nih.gov

This table presents examples of biological formylation reactions, illustrating the common use of 10-formyltetrahydrofolate as a formyl donor in diverse metabolic pathways.

Given the prevalence of 10-formyltetrahydrofolate-dependent formyltransferases in biology, it is plausible that the biosynthesis of N2-Formyl-L-ornithine proceeds via a similar mechanism. A putative "ornithine N2-formyltransferase" would likely bind L-ornithine and 10-formyltetrahydrofolate, catalyzing the transfer of the formyl group to the alpha-amino nitrogen of L-ornithine, releasing tetrahydrofolate.

Analogous Formylation Reactions in Biological Systems

N²-Formylation of L-Arginine by Specific Formyltransferases

One speculative route to N²-Formyl-L-ornithine involves the modification of the precursor amino acid L-arginine. This hypothetical pathway would consist of two main enzymatic steps:

N²-Formylation of L-Arginine: The initial step would involve the transfer of a formyl group to the α-amino (N²) group of L-arginine. This reaction would be catalyzed by a putative L-arginine N²-formyltransferase. Such an enzyme would likely utilize a formyl donor, such as 10-formyltetrahydrofolate (10-CHO-THF), a common cofactor in one-carbon metabolism. While specific formyltransferases for L-arginine are not well-documented, enzymes that catalyze the transfer of acyl groups to amino acids are common. For instance, ornithine acetyltransferases (OATs) are known to transfer an acetyl group to the α-amino group of glutamate and can interact with arginine, suggesting that the active site of related enzymes could accommodate such substrates portlandpress.com.

Conversion to N²-Formyl-L-ornithine: The resulting intermediate, N²-Formyl-L-arginine, would then be converted to N²-Formyl-L-ornithine. This step would require the cleavage of the guanidino group from the arginine side chain. This reaction is analogous to the conversion of L-arginine to L-ornithine and urea, a reaction catalyzed by the enzyme arginase (EC 3.5.3.1). A putative "N²-formyl-L-arginase" would need to recognize the formylated substrate and catalyze its hydrolysis.

This pathway remains putative as the specific enzymes—an L-arginine N²-formyltransferase and an N²-formyl-L-arginase—have not been identified and characterized. Research into related enzymes provides a biochemical basis for proposing this route, but further investigation is required for its validation.

N⁵-Formylation of L-δ-N-hydroxyornithine in Siderophore Biosynthesis

In contrast to the hypothetical N²-formylation pathways, the formylation of the δ-amino (N⁵) group of an ornithine derivative is a well-established step in the biosynthesis of certain siderophores. Siderophores are high-affinity iron-chelating compounds produced by microorganisms. The biosynthesis of coelichelin (B1225944), a peptide siderophore from Streptomyces coelicolor, provides a clear example of this process nih.gov.

The key steps involved are:

Hydroxylation of L-ornithine: The pathway is initiated by the hydroxylation of the N⁵-amino group of L-ornithine to produce L-δ-N-hydroxyornithine. This reaction is typically catalyzed by an L-ornithine N⁵-monooxygenase, a flavin-dependent enzyme.

Formylation of L-δ-N-hydroxyornithine: The resulting L-δ-N-hydroxyornithine is then formylated at the newly introduced hydroxylamino group. This step is catalyzed by a specific N-formyltransferase, which transfers a formyl group from a donor like 10-formyltetrahydrofolate to yield N⁵-formyl-N⁵-hydroxy-L-ornithine nih.gov.

Epimerization and Incorporation: In the coelichelin pathway, the L-isomer is subsequently epimerized to D-δ-N⁵-formyl-N⁵-hydroxyornithine before it is incorporated into the final siderophore structure by a Non-Ribosomal Peptide Synthetase (NRPS) nih.gov.

This pathway highlights the existence of formyltransferases that act on ornithine derivatives, providing a strong precedent for the potential existence of enzymes that could formylate the N² position of L-ornithine itself.

Identification and Characterization of Putative N²-Formyl-L-ornithine Synthases

A direct biosynthetic route to N²-Formyl-L-ornithine would involve an enzyme that directly catalyzes the formylation of the α-amino group of L-ornithine. Such an enzyme can be termed a putative L-ornithine N²-formyltransferase or N²-Formyl-L-ornithine synthase. To date, no enzyme with this specific, characterized function has been isolated.

However, its existence can be inferred from related enzymatic activities. The GNAT (Gcn5-related N-acetyltransferase) superfamily includes a vast number of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a primary amine on a substrate nih.gov. For example, NATA1, an ornithine Nδ-acetyltransferase in Arabidopsis thaliana, is involved in plant defense by acetylating the δ-amino group of ornithine nih.gov. Similarly, ornithine acetyltransferase (OAT or ArgJ) is a key enzyme in arginine biosynthesis that transfers an acetyl group between ornithine and glutamate ox.ac.ukresearchgate.net.

A putative N²-Formyl-L-ornithine synthase would likely belong to a family of formyltransferases. These enzymes typically use 10-formyltetrahydrofolate as the formyl donor. The characterization of such a putative enzyme would involve:

Isolation and Purification: Identifying a candidate gene, likely annotated as a formyltransferase, and expressing the corresponding protein.

Substrate Specificity: Demonstrating its specific activity towards L-ornithine over other amino acids.

Kinetics and Mechanism: Determining its kinetic parameters (Kₘ, kcat) for L-ornithine and the formyl donor, and elucidating its catalytic mechanism.

The identification of such an enzyme would likely rely on genome mining approaches, searching for uncharacterized formyltransferase genes within organisms known to produce N²-formylated compounds.

Genetic Loci and Enzymatic Components Potentially Encoding N²-Formyl-L-ornithine Biosynthesis

The genes responsible for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs) escholarship.orgescholarship.org. These clusters contain all the necessary genes for the synthesis of the final product, including structural enzymes, regulatory proteins, and transporters.

For the N⁵-formylation pathway in siderophore biosynthesis, the genetic basis is well-understood. The genes for the L-ornithine N⁵-monooxygenase, the N⁵-formyltransferase, and the NRPS are typically co-localized in a single BGC nih.govnih.gov. For example, the coelichelin biosynthesis (cch) gene cluster in Streptomyces contains the genes encoding all the enzymes required to produce the N⁵-formylated ornithine precursor and assemble the final siderophore nih.gov. Analysis of such clusters often reveals a gene annotated as a formyltransferase (often designated fot) alongside the other necessary biosynthetic genes researchgate.net.

For a putative direct N²-formylation pathway, the genetic locus has not been identified. It is plausible that a gene encoding a putative L-ornithine N²-formyltransferase could be found in several contexts:

Within an uncharacterized BGC: The gene could be part of a cluster that produces a larger molecule containing an N²-Formyl-L-ornithine moiety.

Associated with ornithine metabolism genes: It might be located near the genes for ornithine biosynthesis, such as the arg operon, which is involved in arginine and ornithine synthesis in many bacteria frontiersin.org.

As a standalone gene: The gene could also exist independently if N²-Formyl-L-ornithine serves a primary metabolic or signaling role.

Identifying these genetic loci will require a combination of bioinformatics to mine genomes for candidate formyltransferase genes and experimental genetics to verify their function.

Metabolic Fates and Interconversions of N2 Formyl L Ornithine

Integration into Nitrogen Metabolism Pathways

N2-Formyl-L-ornithine's integration into nitrogen metabolism is primarily through the metabolic pathways that supply and consume its direct precursor, L-ornithine. In plants and many microorganisms, L-ornithine is synthesized from glutamate, the primary product of nitrogen assimilation. usda.gov In animals, it is largely produced from the breakdown of dietary arginine via the urea (B33335) cycle. usda.gov The synthesis of N2-Formyl-L-ornithine from L-ornithine represents a commitment of cellular nitrogen, embodied in the ornithine skeleton, to a specific metabolic function.

The formylation reaction itself integrates both nitrogen and one-carbon metabolism. The reaction typically involves a formyltransferase enzyme that utilizes a formyl donor, often N¹⁰-formyltetrahydrofolate (fTHF). nih.govresearchgate.netmdpi.com This process channels a one-carbon unit, which is metabolically linked to serine, glycine, and other amino acids, onto the nitrogen of the ornithine molecule. Thus, the formation of N2-Formyl-L-ornithine serves as a point of convergence, linking the pathways that manage cellular nitrogen with those that manage one-carbon units for biosynthesis. While not a direct participant in bulk nitrogen assimilation or excretion, its synthesis diverts nitrogen-containing precursors toward the creation of complex, specialized molecules. researchgate.net

Potential Linkages to Polyamine Biosynthesis Pathways

A significant metabolic fate for L-ornithine is its conversion into polyamines, a class of essential polycations involved in cell growth, differentiation, and stabilizing DNA structure. wikipedia.orgnovusbio.com The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgnih.govwikipedia.orgwikipedia.org Putrescine then serves as the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine. wikipedia.org

The synthesis of N2-Formyl-L-ornithine is not a direct step in the canonical polyamine biosynthesis pathway. Instead, it represents a competing metabolic route. Both pathways draw from the same cellular pool of L-ornithine. usda.gov The formylation of the alpha-amino group of L-ornithine would likely preclude it from being a substrate for ornithine decarboxylase, which acts on the C1 carboxyl group. Therefore, the metabolic flux towards N2-Formyl-L-ornithine synthesis directly competes with the flux towards putrescine and polyamine production. The regulation of the enzymes that catalyze formylation versus decarboxylation would be a critical control point determining the ultimate fate of the L-ornithine pool within the cell.

Hypothetical Interactions with the Urea Cycle Pathway

L-ornithine is a central intermediate in the urea cycle, a critical pathway in mammals for detoxifying ammonia (B1221849) and excreting excess nitrogen. wikipedia.orgsapientia.rowikipedia.org The cycle begins in the mitochondria when L-ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). nih.govwikipedia.orgnih.gov Since N2-Formyl-L-ornithine is a modified form of a key urea cycle intermediate, its presence could hypothetically lead to interactions with the cycle's enzymes.

The OTC enzyme acts on the delta-amino (N5) group of L-ornithine to accept the carbamoyl group. wikipedia.orgnih.gov The presence of a formyl group on the alpha-amino (N2) position might not directly prevent this reaction. If N2-Formyl-L-ornithine were to act as a substrate for OTC, it would produce N2-formyl-L-citrulline. The subsequent steps of the urea cycle would then encounter this formylated intermediate. The potential consequences at each step are speculative and outlined below.

Table 1: Hypothetical Interactions of N2-Formyl-L-ornithine Metabolites with Urea Cycle Enzymes

EnzymeNormal SubstrateHypothetical SubstratePotential Outcome
Ornithine Transcarbamylase (OTC)L-OrnithineN2-Formyl-L-ornithineMay produce N2-formyl-L-citrulline.
Argininosuccinate Synthetase (ASS)L-CitrullineN2-Formyl-L-citrullineThe formyl group may inhibit binding or catalysis, or the enzyme may produce N2-formyl-argininosuccinate.
Argininosuccinate Lyase (ASL)ArgininosuccinateN2-Formyl-argininosuccinateThe enzyme may be unable to cleave the formylated substrate, potentially leading to its accumulation and inhibition of the cycle.
ArginaseL-ArginineN2-Formyl-L-arginineIf formed, the substrate may be a poor substrate or an inhibitor for arginase. Cleavage would regenerate N2-Formyl-L-ornithine, trapping the formylated molecule in the cycle.

These hypothetical interactions suggest that the presence of N2-Formyl-L-ornithine in a cell with an active urea cycle could lead to the formation of aberrant intermediates, potentially inhibiting the cycle and disrupting nitrogen homeostasis. However, there is currently no direct research evidence confirming these interactions.

Oxidative and Reductive Degradation Pathways of N2-Formyl-L-ornithine

The degradation of amino acids is a fundamental process for generating metabolic energy and providing carbon skeletons for other biosynthetic pathways. peoi.net The oxidative degradation of L-ornithine can proceed via ornithine aminotransferase, which converts it to glutamate-γ-semialdehyde. usda.govpeoi.net

For N2-Formyl-L-ornithine to be catabolized, the cell would likely need to first remove the formyl group. The N-formyl bond is generally stable, and its removal would probably require a specific deformylase or hydrolase enzyme. The existence of enzymes like S-formylglutathione hydrolase demonstrates that cells possess mechanisms to hydrolyze formyl groups, although a specific N2-formyl-L-ornithine deformylase has not been characterized. expasy.org

Once deformylated back to L-ornithine, the molecule could enter the standard oxidative degradation pathways. The rate of ornithine oxidation is known to be a regulated process that adapts to dietary conditions, such as the availability of arginine. nih.gov Any degradation of N2-Formyl-L-ornithine would thus be contingent on this initial, potentially rate-limiting, deformylation step before its carbon skeleton could be channeled into the citric acid cycle for energy production. Reductive degradation pathways for amino acids are less common, and it is unlikely that N2-Formyl-L-ornithine would be catabolized via such a route.

Role as an Intermediate in Secondary Metabolite Biosynthesis (e.g., Siderophores)

The most well-documented role for formylated ornithine derivatives is as crucial building blocks in the biosynthesis of secondary metabolites, particularly iron-chelating compounds known as siderophores. researchgate.netmdpi.com Microorganisms secrete siderophores to scavenge ferric iron from the environment. mdpi.com Many of these siderophores are non-ribosomal peptides that incorporate modified amino acids, including formylated and hydroxylated ornithine derivatives, which form the hydroxamate groups essential for coordinating iron. researchgate.netresearchgate.net

The biosynthetic pathway typically begins with the hydroxylation of the N5-amino group of L-ornithine by an L-ornithine N5-oxygenase, such as PvdA or CchB, to yield N5-hydroxyornithine. mdpi.comresearchgate.net This intermediate is then often acylated. In the case of formylated siderophores like coelichelin (B1225944) and rhodochelin, a formyltransferase enzyme (e.g., CchA, Rft) transfers a formyl group from N¹⁰-formyltetrahydrofolate to the N5-hydroxyornithine, creating N5-formyl-N5-hydroxy-L-ornithine. nih.govresearchgate.net

While N5-formylation is the most commonly described modification, evidence suggests that N2-formylation of ornithine also occurs in the biosynthesis of some siderophores. Research on the siderophore malleobactin from Burkholderia xenovorans LB400 has suggested the possible existence of an isomer containing a formyl group on the alpha-nitrogen (N2) of an ornithine residue. plos.org This finding indicates that N2-Formyl-L-ornithine, or a derivative thereof, can serve as a precursor for specific siderophore structures, expanding its role beyond a hypothetical compound to a relevant intermediate in microbial secondary metabolism.

Table 2: Examples of Siderophores Containing Modified Ornithine Derivatives

SiderophoreProducing OrganismKey Ornithine DerivativeFormylation Position
CoelichelinStreptomyces coelicolorN5-formyl-N5-hydroxyornithineN5
RhodochelinRhodococcus jostiiL-δ-N-formyl-δ-N-hydroxyornithineN5
Pyoverdine (PAO1)Pseudomonas aeruginosaN5-formyl-N5-hydroxyornithineN5
VicibactinRhizobium leguminosarumN5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine(Acylated, not formylated)
Malleobactin Isomer (putative)Burkholderia xenovoransN2-formyl-Nδ-hydroxyornithine (putative)N2 (alpha-position) plos.org

Molecular and Cellular Functions of N2 Formyl L Ornithine

Putative Regulatory Roles in Cellular Metabolic Processes

Direct evidence for the regulatory roles of N2-Formyl-L-ornithine in cellular metabolic processes is not established in current scientific literature. However, the metabolic significance of the formyl group and the parent molecule, L-ornithine, allows for informed hypotheses. L-ornithine itself is a crucial node in nitrogen metabolism, and its cellular concentration can influence the flux of related pathways. usda.govusda.gov Formylation, the addition of a formyl group, is a known modification that can alter the chemical properties of a molecule, potentially affecting its interaction with enzymes and other cellular components.

In the broader context of one-carbon metabolism, formate (B1220265) is utilized for the synthesis of purines and other essential biomolecules. nih.gov It is conceivable that N2-formylation of L-ornithine could serve as a mechanism to regulate the availability of either L-ornithine or formate for other metabolic processes. This could potentially link the urea (B33335) cycle and amino acid metabolism with one-carbon metabolism. However, without direct experimental evidence, this remains speculative.

Exploration of N2-Formyl-L-ornithine as an Enzyme Substrate or Cofactor

There is currently no direct scientific evidence identifying N2-Formyl-L-ornithine as a specific substrate or cofactor for any known enzyme. While enzymes acting on other N-acylated ornithine derivatives are well-documented, such as N-acetylornithine aminotransferase and N-succinylornithine carbamoyltransferase, similar enzymatic activity involving N2-Formyl-L-ornithine has not been reported. qmul.ac.ukresearchgate.net

It is possible that N2-Formyl-L-ornithine could be an intermediate in a yet-to-be-discovered metabolic pathway. For instance, the biosynthesis of the siderophore coelichelin (B1225944) in Streptomyces coelicolor involves N5-Formyl-N5-hydroxyornithine, highlighting that formylated ornithine derivatives can serve as biosynthetic precursors. nih.gov Whether a similar pathway exists that utilizes N2-Formyl-L-ornithine is unknown.

Hypothesized Modulation of Protein Synthesis or Post-Translational Modifications

The role of N2-Formyl-L-ornithine in modulating protein synthesis or post-translational modifications is not described in the current body of scientific literature. While N-formylmethionine is a well-known initiator of protein synthesis in bacteria, there is no indication that N2-Formyl-L-ornithine performs a similar function. mdpi.com

Post-translational modifications involving ornithine are known to occur, such as the conversion of arginine residues in proteins to ornithine. researchgate.net Formylation of lysine (B10760008) residues is also a known post-translational modification. researchgate.net Theoretically, N2-Formyl-L-ornithine could be involved in a novel post-translational modification pathway, either as a donor of a formyl-ornithine moiety or by being incorporated into a peptide chain through a non-ribosomal mechanism. However, this is purely hypothetical and lacks experimental support.

Potential Function as a Signaling Molecule or Precursor

The potential of N2-Formyl-L-ornithine to function as a signaling molecule is an area without direct research findings. In general, N-formylated peptides, particularly those of bacterial origin, are potent chemoattractants and activators of the innate immune system through their interaction with formyl peptide receptors (FPRs). mdpi.comresearchgate.net It is unknown if N2-Formyl-L-ornithine, as a single modified amino acid, could act as an agonist or antagonist for these receptors.

Regarding its role as a precursor, L-ornithine is a building block for numerous molecules, including other amino acids like proline and citrulline, and polyamines such as putrescine. nih.govnih.gov The formylation at the N2 position would likely block its entry into these established pathways without prior deformylation. As mentioned in the context of coelichelin, a related molecule, N5-Formyl-N5-hydroxyornithine, serves as a precursor in the biosynthesis of this siderophore. nih.gov This precedent suggests that N2-Formyl-L-ornithine could potentially be a precursor for other specialized metabolites in certain organisms, though such pathways have not yet been identified.

Regulation and Control of N2 Formyl L Ornithine Metabolism

Transcriptional and Translational Regulation of Involved Enzymes

The synthesis and degradation of N2-Formyl-L-ornithine are catalyzed by specific enzymes, likely an ornithine formyltransferase and a deformylase, respectively. The cellular concentrations and activities of these enzymes are tightly controlled at the levels of gene transcription and mRNA translation, ensuring that the production and breakdown of N2-Formyl-L-ornithine are aligned with the metabolic state of the cell.

Transcriptional Control:

The expression of genes encoding enzymes in amino acid metabolic pathways is often responsive to nutrient availability and hormonal signals. For instance, the transcription of genes involved in the urea (B33335) cycle, which is closely linked to ornithine metabolism, is regulated by glucocorticoid and glucagon hormone signaling pathways plos.org. The presence of conserved transcription factor binding motifs in the promoter and enhancer regions of these genes allows for coordinated regulation in response to dietary and hormonal changes plos.org.

In plants, the transcriptional regulation of amino acid metabolism is sensitive to nitrogen availability and the form in which it is supplied nih.gov. Studies on tea plant roots have shown that the expression levels of genes involved in amino acid metabolism are highly correlated with the cellular content of their corresponding amino acids nih.gov. This suggests that the enzymes involved in N2-Formyl-L-ornithine metabolism could be similarly regulated by the cellular nitrogen status and the concentration of its precursor, L-ornithine.

Translational Control:

Translational regulation provides a more rapid mechanism for controlling enzyme levels. A well-studied example in a related pathway is the regulation of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that uses ornithine as a substrate nih.govwikipedia.org. The translation of ODC mRNA is negatively regulated by the end-products of the pathway, spermidine (B129725) and spermine nih.gov. The 5' leader sequence of the ODC mRNA is highly structured and contains a small internal open reading frame that can cause ribosome stalling, thereby decreasing the efficiency of translation of the main ODC protein nih.gov. This level of control allows for swift adjustments in enzyme synthesis in response to changes in intracellular polyamine concentrations nih.gov. It is plausible that similar mechanisms could regulate the translation of enzymes in the N2-Formyl-L-ornithine pathway.

Table 1: Examples of Transcriptional and Translational Regulation in Related Pathways

Enzyme Pathway Regulatory Mechanism Effector Molecules
Ornithine Decarboxylase (ODC) Polyamine Biosynthesis Translational Repression Spermidine, Spermine nih.gov
N-Acetylglutamate Synthase (NAGS) Urea Cycle Transcriptional Activation Glucocorticoids, Glucagon plos.org
Arginase Urea Cycle Transcriptional Regulation Thyroid Hormone nih.gov
Ornithine Transcarbamoylase (OTC) Urea Cycle Transcriptional Regulation Thyroid Hormone nih.gov

Post-Translational Modification of Enzymes Affecting N2-Formyl-L-ornithine Pathways

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and are a critical mechanism for regulating enzyme activity, localization, and stability libretexts.orgthermofisher.com. PTMs can rapidly and reversibly modulate the function of metabolic enzymes, providing a dynamic layer of control.

Common PTMs that regulate metabolic enzymes include:

Phosphorylation: The addition of a phosphate (B84403) group by kinases can activate or inhibit an enzyme. Reversible protein phosphorylation is a key regulatory mechanism in many cellular processes, including metabolism thermofisher.com. For example, the phosphorylation of glycogen synthase helps control glycogen synthesis in response to insulin youtube.com.

Acetylation: The addition of an acetyl group can alter the charge and conformation of an enzyme, thereby affecting its catalytic activity.

Ubiquitination: The attachment of ubiquitin can target an enzyme for degradation by the proteasome, thus controlling its cellular concentration.

Glycosylation: The addition of carbohydrate moieties can influence protein folding, stability, and activity.

While specific PTMs regulating the enzymes of N2-Formyl-L-ornithine metabolism have not been extensively characterized, it is highly probable that they are subject to such modifications. For example, in bacterial sulfatases, a post-translational modification of a serine residue to formylglycine is essential for catalytic activity nih.gov. This highlights the importance of modifications involving formyl groups in enzyme function. The enzymes that add or remove these modifications are themselves subject to regulation, adding further complexity to the control of metabolic pathways libretexts.org.

Table 2: Common Post-Translational Modifications and Their Effects on Enzyme Function

Modification Description General Effect on Enzyme
Phosphorylation Addition of a phosphate group Can activate or inhibit enzyme activity thermofisher.com
Acetylation Addition of an acetyl group Can alter enzyme activity and stability
Ubiquitination Addition of ubiquitin protein Can target the enzyme for degradation
Glycosylation Addition of a sugar moiety Can affect protein folding and stability libretexts.org

Feedback Inhibition and Allosteric Control Mechanisms in Related Pathways

Feedback inhibition and allosteric control are rapid and efficient mechanisms for regulating metabolic pathways. These processes involve the modulation of enzyme activity by the binding of small molecules, often the end-products of the pathway, to the enzyme.

Feedback Inhibition:

In feedback inhibition, the final product of a metabolic pathway binds to and inhibits an enzyme that catalyzes an early step in the same pathway byjus.combiologydiscussion.com. This prevents the over-accumulation of the end-product and conserves cellular resources byjus.com. The synthesis of many amino acids is regulated by this mechanism byjus.comnih.gov. For example, in the biosynthesis of arginine from glutamate, an increase in arginine concentration leads to the feedback inhibition of N-acetylglutamate kinase (NAGK), a key enzyme in the pathway nih.govnih.gov.

In the context of N2-Formyl-L-ornithine metabolism, it is conceivable that N2-Formyl-L-ornithine itself, or a downstream metabolite, could act as a feedback inhibitor of the ornithine formyltransferase that synthesizes it. This would ensure that the intracellular concentration of N2-Formyl-L-ornithine is maintained within a narrow range.

Allosteric Control:

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme that is distinct from the active site, known as the allosteric site wikipedia.org. This binding induces a conformational change in the enzyme that can either enhance (allosteric activation) or decrease (allosteric inhibition) its activity wikipedia.org. Allosteric enzymes often display sigmoidal kinetics, allowing for a more sensitive response to small changes in substrate or effector concentrations.

A relevant example is ornithine transcarbamoylase (OTC), which, while not a classic allosteric enzyme in mammals, can be allosterically regulated in some organisms. In E. coli, for instance, Zn2+ ions can act as allosteric cofactors nih.gov. In the broader context of amino acid metabolism, many key enzymes are allosterically regulated. For example, threonine deaminase, an enzyme in the biosynthesis of isoleucine, is allosterically inhibited by isoleucine nih.gov.

The enzymes involved in N2-Formyl-L-ornithine metabolism are likely to be subject to allosteric control by various cellular metabolites that signal the energy and nutrient status of the cell, such as ATP, ADP, and other amino acids.

Table 3: Examples of Feedback Inhibition and Allosteric Control in Amino Acid Metabolism

Pathway Enzyme Regulatory Mechanism Effector Molecule(s)
Arginine Biosynthesis N-Acetylglutamate Kinase (NAGK) Feedback Inhibition L-Arginine nih.govnih.gov
Isoleucine Biosynthesis Threonine Deaminase Allosteric Inhibition L-Isoleucine nih.gov
Aromatic Amino Acid Biosynthesis 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase Feedback Inhibition Phenylalanine, Tyrosine, Tryptophan
Lysine (B10760008) Biosynthesis Aspartokinase Feedback Inhibition L-Lysine nih.gov

Comparative Biochemical Analysis of Formylated Amino Acids and Ornithine Derivatives

Phylogenetic Distribution and Conservation of N2-Formyl-L-ornithine Biosynthetic or Metabolic Pathways

Direct evidence for dedicated biosynthetic or metabolic pathways for N2-Formyl-L-ornithine is currently scarce in scientific literature. However, insights can be gleaned from the well-characterized pathways of structurally similar molecules, particularly N-acetyl-L-ornithine, a key intermediate in arginine biosynthesis in many bacteria. The potential for metabolic crossover is significant, as enzymes often exhibit a degree of substrate promiscuity.

A key enzyme in the arginine biosynthesis pathway of many bacteria is N-acetyl-L-ornithine deacetylase (ArgE), which catalyzes the hydrolysis of N-acetyl-L-ornithine to L-ornithine and acetate. Notably, studies on the Escherichia coli ArgE have revealed its capacity to hydrolyze other α-N-acyl-L-amino acids. In fact, the enzyme displays higher activity towards N-formylmethionine than its native substrate, N-acetyl-L-ornithine. This broad substrate specificity suggests that ArgE and its homologs could potentially metabolize N2-Formyl-L-ornithine, should it be produced in the cell.

The ArgE gene is widely distributed among bacteria, and its regulatory element, the ARG box, is conserved across various bacterial lineages, indicating a widespread and ancient pathway for ornithine derivative metabolism. The conservation of the arginine repressor (ArgR), which regulates the expression of the arginine biosynthesis operon including argE, further underscores the importance and broad phylogenetic distribution of this metabolic network.

The following table provides a summary of the phylogenetic distribution of the argE gene, which encodes an enzyme with potential activity towards N2-Formyl-L-ornithine, across different bacterial phyla.

Bacterial PhylumPresence of argE HomologsRepresentative Genera
ProteobacteriaWidespreadEscherichia, Salmonella, Vibrio
FirmicutesPresentBacillus, Staphylococcus
ActinobacteriaPresentStreptomyces, Mycobacterium
CyanobacteriaPresentSynechocystis, Anabaena
ChlamydiaeVariableChlamydia
SpirochaetesVariableTreponema, Borrelia

This table is illustrative and based on the general distribution of the arginine biosynthesis pathway. The presence and specific function of ArgE homologs can vary between species.

Structural Homology and Functional Conservation of Related Enzymatic Systems Across Organisms

The enzymes potentially involved in the metabolism of N2-Formyl-L-ornithine are likely to share structural and functional similarities with known N-acyl-L-amino acid amidohydrolases. The N-acetyl-L-ornithine deacetylase (ArgE) is a member of the M20 family of metallopeptidases, which are characterized by a dinuclear metal center, typically zinc, in their active site.

Structural studies of ArgE reveal a homodimeric protein with each subunit containing a catalytic domain and a dimerization domain. The active site is located at the interface of these domains and contains the conserved metal-binding residues. The close structural relationship between ArgE and other M20 family members, such as succinyl-diaminopimelate desuccinylase (DapE) involved in lysine (B10760008) biosynthesis, highlights a common evolutionary origin and a conserved catalytic mechanism. These enzymes utilize a metal-activated water molecule to perform a nucleophilic attack on the carbonyl carbon of the acyl group.

The broad substrate specificity of ArgE can be attributed to the architecture of its active site, which can accommodate various N-acyl groups and amino acid side chains. The evolution of substrate specificity within this enzyme family is thought to be driven by subtle changes in the amino acid residues lining the active site pocket, which can alter the size, shape, and chemical environment of the binding site. This evolutionary plasticity allows for the adaptation of these enzymes to new substrates over time.

A comparison of key features of ArgE and a related enzyme, formylmethionine deformylase (which removes the formyl group from nascent polypeptide chains), is presented below.

FeatureN-acetyl-L-ornithine deacetylase (ArgE)Formylmethionine Deformylase (Def)
Enzyme Family M20 MetallopeptidaseMetallo-amidase
Metal Cofactor Typically Zn²⁺ or Co²⁺Typically Zn²⁺, Fe²⁺, or Ni²⁺
Substrate N-acetyl-L-ornithine (and other N-acyl-L-amino acids)N-formylmethionine at the N-terminus of proteins
Catalytic Mechanism Metal-activated hydrolysisMetal-activated hydrolysis
Structural Fold β/α-barrel foldRossmann fold

While both enzymes catalyze a deacylation reaction, their distinct substrate specificities are reflected in their different structural folds and active site architectures. The potential for an as-yet-undiscovered enzyme with high specificity for N2-Formyl-L-ornithine that shares features with both these enzyme classes remains an intriguing possibility.

Evolutionary Significance of Amino Acid Formylation and its Impact on Biological Diversity

Amino acid formylation is a fundamental biochemical modification with diverse roles across the tree of life. The most well-known example is the N-formylation of methionine to initiate protein synthesis in bacteria, mitochondria, and chloroplasts. This process is crucial for the proper assembly of the translational machinery.

Beyond protein synthesis, the formylation of amino acids can serve various other purposes. In some metabolic pathways, a formyl group can act as a protecting group, preventing unwanted side reactions. It can also be a key structural component of certain secondary metabolites with important biological activities.

The evolution of enzymes capable of adding and removing formyl groups has been a significant driver of metabolic innovation and biological diversity. The emergence of formyltransferases and deformylases has allowed organisms to explore new biochemical landscapes and develop novel metabolic pathways. The broad substrate specificity of some of these enzymes, as seen with ArgE, suggests that they may have played a role in the evolution of new metabolic capabilities by acting on a range of acylated amino acids.

The potential existence of a dedicated pathway for N2-Formyl-L-ornithine metabolism could have several evolutionary implications:

A Novel Regulatory Mechanism: The formylation and deformylation of ornithine could represent a mechanism for regulating the flux of this important metabolite into various pathways, such as arginine and polyamine biosynthesis.

A Precursor for Specialized Metabolites: N2-Formyl-L-ornithine could serve as a precursor for the biosynthesis of yet-unidentified secondary metabolites with unique biological activities.

Adaptation to Specific Environmental Niches: The ability to synthesize and metabolize N2-Formyl-L-ornithine might provide a selective advantage in particular environments, for example, by detoxifying a specific compound or by producing a molecule involved in cell-cell signaling.

The study of N2-Formyl-L-ornithine and its related metabolic pathways is still in its infancy. Future research into the enzymes that synthesize and degrade this compound, their phylogenetic distribution, and their physiological roles will undoubtedly provide deeper insights into the evolutionary significance of amino acid formylation and its contribution to the vast metabolic diversity observed in nature.

Advanced Methodologies for the Investigation of N2 Formyl L Ornithine

Development and Optimization of Enzymatic Assays for Synthesis and Degradation

To quantify the activity of enzymes responsible for the synthesis (formylation) and degradation (deformylation) of N2-Formyl-L-ornithine, robust and sensitive enzymatic assays are essential. The development of these assays often involves monitoring the consumption of substrates or the formation of products over time.

For Synthesis (N-Formyltransferase Activity): The synthesis is catalyzed by a putative L-ornithine N2-formyltransferase. Assays can be designed to measure the rate of this reaction.

Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) is a versatile method. The reaction mixture, containing L-ornithine, a formyl donor (e.g., 10-formyltetrahydrofolate), and the enzyme extract, is incubated for a specific time. The reaction is then stopped, and the amount of N2-Formyl-L-ornithine produced is quantified by separating the components via HPLC and measuring absorbance at a specific wavelength.

Coupled Enzyme Assays: The activity of the formyltransferase can be linked to a second, more easily measurable reaction. For instance, the consumption of the co-substrate 10-formyltetrahydrofolate can be coupled to other enzymatic reactions that lead to a change in NAD(P)H absorbance, which can be monitored spectrophotometrically at 340 nm.

Radiometric Assays: Using a radiolabeled substrate, such as [¹⁴C]-formyltetrahydrofolate or [³H]-L-ornithine, provides a highly sensitive method. The reaction is performed, and the radiolabeled N2-Formyl-L-ornithine product is separated from the unreacted labeled substrate (e.g., by thin-layer chromatography or HPLC). The amount of product is then quantified by scintillation counting.

For Degradation (Deformylase Activity): The degradation is catalyzed by a putative N2-Formyl-L-ornithine deformylase. Assays for this enzyme measure the formation of L-ornithine and formate (B1220265).

Colorimetric Assays: The production of L-ornithine can be measured using a ninhydrin-based assay, which reacts with the primary amine of ornithine to produce a colored compound.

Fluorometric Assays: L-ornithine can be derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), allowing for sensitive detection and quantification using a fluorometer.

The table below summarizes and compares various assay methodologies.

Table 1: Comparison of Enzymatic Assay Methodologies for N2-Formyl-L-ornithine Metabolism

Methodology Principle Target Reaction Advantages Disadvantages
HPLC-Based Assay Chromatographic separation and UV detection of substrate or product. Synthesis/Degradation High specificity; can detect multiple components simultaneously. Requires specialized equipment; may require derivatization for detection.
Spectrophotometric Coupled Assay Linking the primary reaction to a secondary one that produces a change in absorbance. Synthesis Continuous monitoring; suitable for high-throughput screening. Susceptible to interference from compounds that absorb at the same wavelength.
Radiometric Assay Use of a radiolabeled substrate and quantification of the labeled product. Synthesis/Degradation Extremely high sensitivity. Requires handling of radioactive materials and specialized disposal.

| Fluorometric Assay | Derivatization of the product with a fluorescent tag. | Degradation | High sensitivity; relatively simple to perform. | The derivatization step can add complexity; potential for quenching. |

Genetic Manipulation and Pathway Engineering Strategies in Model Organisms

Model organisms, particularly Escherichia coli and Corynebacterium glutamicum, are instrumental in elucidating the genetic basis of N2-Formyl-L-ornithine metabolism. researchgate.netresearchgate.net Genetic engineering strategies allow researchers to identify genes involved in its pathway and to potentially create strains that overproduce the compound for further study.

Key strategies include:

Gene Knockouts: Systematically deleting candidate genes suspected of being involved in the synthesis or degradation of N2-Formyl-L-ornithine. The resulting change (or lack thereof) in the intracellular concentration of the compound can pinpoint the gene's function. For example, deleting a putative deformylase gene should lead to the accumulation of N2-Formyl-L-ornithine.

Gene Overexpression: Increasing the expression of a candidate formyltransferase gene, often by placing it under the control of a strong, inducible promoter on a high-copy-number plasmid. researchgate.net Successful overexpression would lead to a significant increase in N2-Formyl-L-ornithine production, confirming the gene's function.

Pathway Engineering: To enhance the production of N2-Formyl-L-ornithine, metabolic pathways can be rationally redesigned. This involves not only overexpressing the key biosynthetic enzyme (the formyltransferase) but also engineering upstream pathways to increase the supply of precursors like L-ornithine and the formyl donor. mdpi.com Simultaneously, competing pathways that consume L-ornithine can be blocked or downregulated through gene knockouts. researchgate.net

| Block Competing Pathways | Knock out genes that divert L-ornithine to other products (e.g., arginine synthesis). | Channel metabolic flux towards N2-Formyl-L-ornithine. | Increased conversion of L-ornithine to the formylated product. |

Metabolomics and Fluxomics Approaches for Pathway Elucidation

Metabolomics provides a comprehensive snapshot of all small molecules, including N2-Formyl-L-ornithine, within a biological system at a specific point in time. nih.govnih.gov Fluxomics takes this a step further by measuring the actual rates (fluxes) of metabolic reactions. mdpi.com

Metabolomics for Identification: Untargeted metabolomics using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to scan a cell extract for thousands of metabolites. The presence of a molecule with the precise mass and fragmentation pattern of N2-Formyl-L-ornithine can confirm its existence in the organism. Targeted metabolomics can then be developed to accurately quantify its concentration under different conditions.

Fluxomics for Pathway Dynamics: Metabolic Flux Analysis (MFA) uses stable isotope tracers (discussed in 7.5) to map the flow of atoms through the metabolic network. mdpi.com By providing cells with a labeled substrate (e.g., ¹³C-glucose) and measuring the pattern of ¹³C incorporation into N2-Formyl-L-ornithine and its precursors, the rates of synthesis and degradation can be quantified. This reveals not only that a pathway exists but also how active it is relative to other connected pathways. Isotopically non-stationary MFA (INST-MFA) can capture dynamic changes in fluxes over short timescales. frontiersin.org

Structural Biology Techniques for Enzyme Characterization

Determining the three-dimensional structure of the enzymes that synthesize and degrade N2-Formyl-L-ornithine is crucial for understanding their mechanism of action. nih.gov This knowledge can guide efforts to engineer these enzymes for biotechnological purposes.

X-ray crystallography is a powerful technique for obtaining high-resolution atomic structures of proteins. nih.gov The process involves crystallizing the purified enzyme and then bombarding the crystal with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of an electron density map, from which the atomic structure of the enzyme can be built. researchgate.net By co-crystallizing the enzyme with its substrate (L-ornithine) or product (N2-Formyl-L-ornithine), or with inhibitors, researchers can visualize the active site, identify key catalytic residues, and understand the molecular basis of substrate recognition and catalysis. nih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large proteins or protein complexes that are difficult to crystallize. nih.gov In Cryo-EM, a purified sample of the enzyme is flash-frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov A transmission electron microscope is then used to take thousands of images of the individual protein molecules from different angles. These images are computationally combined to reconstruct a 3D model of the enzyme. frontiersin.org While historically providing lower resolution than X-ray crystallography, recent advances have enabled Cryo-EM to achieve near-atomic resolution for many proteins. nih.gov

Table 3: Comparison of Structural Biology Techniques

Technique Principle Sample Requirement Key Advantages Limitations
X-ray Crystallography X-ray diffraction from a protein crystal. High-purity, well-ordered crystals. Can provide very high (atomic) resolution; well-established methodology. Requires crystallization, which can be a major bottleneck; crystal packing may introduce artifacts. nih.gov

| Cryo-Electron Microscopy | 3D reconstruction from 2D images of flash-frozen particles. | High-purity protein in solution. | Does not require crystallization; can visualize conformational flexibility. frontiersin.org | Typically for larger proteins (>100 kDa); may have lower resolution than crystallography. |

Isotopic Labeling and Tracer Studies for Metabolic Pathway Mapping

Isotopic labeling is the cornerstone of metabolic pathway analysis and fluxomics. eurisotop.com This approach involves introducing atoms with a non-natural isotopic abundance (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N) into a metabolic precursor and tracking their journey through the network. nih.govnih.gov

To map the synthesis of N2-Formyl-L-ornithine, several labeling strategies can be employed:

Labeling the Ornithine Backbone: The biological system can be supplied with L-ornithine that is uniformly labeled with ¹³C (e.g., [U-¹³C₅]-L-ornithine) or specifically labeled with ¹⁵N (e.g., [α-¹⁵N]-L-ornithine or [δ-¹⁵N]-L-ornithine). Using mass spectrometry, researchers can then look for N2-Formyl-L-ornithine that has incorporated these heavy isotopes, confirming that L-ornithine is the direct precursor.

Labeling the Formyl Group: To identify the source of the formyl group, a labeled precursor like [¹³C]-formate or [¹³C]-serine (which can donate its C3 carbon to the one-carbon pool that generates formyl groups) can be used. Detection of N2-Formyl-L-ornithine with a mass increase of one unit (due to the single ¹³C in the formyl group) would confirm the origin of this functional group.

The distribution of these isotopic labels, as measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, provides definitive evidence for metabolic connections and is essential for quantifying pathway fluxes. iaea.org

Bioinformatic and Computational Modeling for Pathway Prediction and Enzyme Functionality

The investigation of N²-Formyl-L-ornithine, a modified non-proteinogenic amino acid, heavily relies on advanced bioinformatic and computational methodologies. These approaches are crucial for elucidating its metabolic origins, predicting the functions of enzymes involved in its synthesis and degradation, and understanding its role within broader biochemical networks. Given that many metabolic pathways for such modified amino acids are not fully characterized, computational tools provide a powerful framework for generating hypotheses and guiding experimental research. arxiv.orgosti.gov

Bioinformatic analysis is fundamental to identifying the genetic basis for the production of N²-Formyl-L-ornithine. A primary strategy involves searching sequenced genomes for gene clusters that encode enzymes responsible for its biosynthesis. This is particularly relevant in the study of natural products like siderophores, where L-ornithine is a common precursor that undergoes various modifications, including hydroxylation and formylation. nih.gov For instance, in the biosynthesis of the siderophore coelichelin (B1225944) in Streptomyces coelicolor, bioinformatic analysis was key to identifying a gene cluster containing a formyltransferase (CchA) responsible for creating L-δ-N-formyl-δ-N-hydroxyornithine. nih.govresearchgate.net A similar approach could pinpoint candidate formyltransferases that act on the α-amino group (N²) of L-ornithine.

Computational tools are employed to predict the specific function of these candidate enzymes. This process often begins with sequence similarity-based methods, where the amino acid sequence of a potential enzyme is compared against databases of proteins with known functions. researchgate.net Machine learning algorithms and other sequence-based models can further refine these predictions by identifying conserved domains and motifs associated with specific catalytic activities. nih.govpnnl.gov

Several predictive tools are utilized to assess how variations in an enzyme's sequence might affect its function, a technique that can be adapted to understand the substrate specificity of putative formyltransferases. nih.gov

Table 1: Bioinformatic Tools for Enzyme Function Prediction

Tool NamePrediction MethodApplication in N²-Formyl-L-ornithine Research
BLAST Sequence SimilarityIdentifies homologous enzymes, such as known formyltransferases or aminotransferases, that may act on L-ornithine.
Pfam/InterPro Protein Domain AnalysisDetects conserved domains within a candidate enzyme that suggest its function (e.g., a formyltransferase domain).
PolyPhen-2 Sequence & Structural FeaturesPredicts the potential impact of amino acid substitutions on the structure and function of an enzyme, aiding in the study of enzyme specificity. nih.gov
MutPred2 Machine Learning ModelProvides insights into the molecular mechanisms affected by amino acid substitutions, useful for engineering enzymes with novel specificities. nih.gov
I-TASSER Structure PredictionGenerates 3D models of enzymes, which can then be used for docking simulations with N²-Formyl-L-ornithine or its precursors.

Once candidate enzymes are identified, computational modeling can be used to predict their interaction with substrates. Molecular docking is a key technique where a 3D model of the enzyme's active site is used to simulate its binding with L-ornithine and a formyl donor, such as N¹⁰-formyltetrahydrofolate. osti.govnih.gov These simulations can predict the feasibility of the formylation reaction and provide insights into the precise mechanism of catalysis. This structure-based approach is invaluable for distinguishing between enzymes that might formylate the N² versus the N⁵ position of ornithine. osti.gov

Furthermore, genome-scale metabolic models (GEMs) offer a systems-level understanding of how N²-Formyl-L-ornithine might be produced. By constructing a comprehensive model of an organism's metabolism, researchers can simulate the flow of metabolites (metabolic flux) through various pathways. nih.gov While often used to optimize the production of compounds like L-ornithine itself, these models can be adapted to predict the impact of introducing a novel formyltransferase. nih.govresearchgate.net Simulations could reveal how precursor supply (L-ornithine and formyl donors) might limit production and identify potential metabolic engineering targets to enhance yield. nih.gov

Machine learning models also offer a promising avenue for pathway prediction based on the chemical structure of a metabolite. arxiv.orguky.edu By training algorithms on large datasets of known metabolites and their associated pathways, these models can predict the likely metabolic context of a new or uncharacterized compound like N²-Formyl-L-ornithine, helping to fill gaps in existing metabolic knowledgebases. uky.edu

Table 2: Computational Methodologies and Their Applications

MethodologyDescriptionRelevance to N²-Formyl-L-ornithine
Gene Cluster Analysis Identifying groups of physically co-located genes in a genome that are involved in a specific metabolic pathway.Locating the complete biosynthetic pathway for N²-Formyl-L-ornithine, including the formyltransferase and any modifying enzymes. nih.gov
Homology Modeling Creating a 3D structural model of a target protein based on the known structure of a related homologous protein.Generating a structural model of a putative ornithine N²-formyltransferase for use in docking studies.
Molecular Docking Predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Simulating the binding of L-ornithine and a formyl donor in the active site of a candidate enzyme to predict catalytic activity. osti.gov
Metabolic Flux Analysis A computational method to quantify the flow of metabolites through a metabolic network.Predicting theoretical yields of N²-Formyl-L-ornithine and identifying metabolic bottlenecks in a genetically engineered organism. nih.gov
Machine Learning Using algorithms to predict pathway involvement based on the chemical features of metabolites.Associating the structure of N²-Formyl-L-ornithine with specific classes of metabolic pathways (e.g., amino acid metabolism). arxiv.orguky.edu

Future Perspectives in N2 Formyl L Ornithine Research

Elucidation of Complete Biosynthetic and Degradation Pathways

A primary objective for future research is the complete mapping of the metabolic pathways responsible for the synthesis and breakdown of N²-Formyl-L-ornithine. Currently, these pathways are largely uncharacterized, but hypotheses can be formulated based on analogous metabolic processes.

Biosynthesis: The biosynthesis of N²-Formyl-L-ornithine likely involves the enzymatic formylation of L-ornithine. In bacteria, mitochondria, and chloroplasts, the initiation of protein synthesis utilizes N-formylmethionine (fMet). wikipedia.org This process is catalyzed by methionyl-tRNA formyltransferase, which transfers a formyl group from 10-formyl-tetrahydrofolate to methionyl-tRNA. wikipedia.orgnih.gov A similar mechanism could be responsible for the synthesis of N²-Formyl-L-ornithine, involving a yet-to-be-identified formyltransferase that recognizes L-ornithine as a substrate, either as a free amino acid or attached to a tRNA molecule. Research should focus on identifying and characterizing such an enzyme. An intriguing parallel exists in the biosynthesis of the siderophore coelichelin (B1225944), where an acyltransferase is responsible for formylating the N⁵-amino group of a modified ornithine derivative. nih.gov

Degradation: The degradation of N²-Formyl-L-ornithine is also unknown. Drawing parallels from the metabolism of N-formylated proteins, a key step would likely be the removal of the formyl group. In bacteria, peptide deformylases (PDFs) catalyze this deformylation step for N-terminal fMet. wikipedia.org It is plausible that a specific deformylase or a deacylase with broad substrate specificity exists to convert N²-Formyl-L-ornithine back to L-ornithine. Once deformylated, the resulting L-ornithine would enter its well-established metabolic pathways, such as the urea (B33335) cycle or conversion into proline and glutamate. nih.govnih.govsigmaaldrich.com The N-terminal formyl group on bacterial proteins can also act as a degradation signal (N-degron), targeting the protein for proteolysis via the fMet/N-end rule pathway if not removed. nih.govmicrobialcell.com Future studies should investigate whether N²-Formyl-L-ornithine is targeted by a similar degradation system or if its stability is regulated primarily by a dedicated deformylase.

Metabolic Process Analogous Pathway (Key Compound) Key Enzymes in Analogous Pathway Hypothesized Future Research for N²-Formyl-L-ornithine
Biosynthesis N-formylmethionine (fMet) SynthesisMethionyl-tRNA formyltransferaseIdentification and characterization of a specific L-ornithine formyltransferase.
Degradation N-formylated Protein DegradationPeptide Deformylase (PDF), Ubiquitin Ligases (e.g., Psh1) nih.govDiscovery of a specific N²-Formyl-L-ornithine deformylase; investigation of its potential role as an N-degron.

Identification of Novel Enzymatic Activities and Their Mechanisms

Building on the need to elucidate metabolic pathways, a crucial research direction is the discovery and mechanistic characterization of the enzymes that specifically act on N²-Formyl-L-ornithine.

The primary candidates for discovery are L-ornithine N²-formyltransferases . These enzymes would catalyze the transfer of a formyl group, likely from 10-formyltetrahydrofolate, to the α-amino (N²) group of L-ornithine. Future research efforts could employ genome mining strategies, searching for homologues of known formyltransferases or acyltransferases in organisms where N²-Formyl-L-ornithine is detected. Functional genomic and proteomic approaches could then be used to validate candidate enzymes.

Conversely, the identification of N²-Formyl-L-ornithine deformylases is essential to understand the compound's catabolism and turnover. These enzymes would hydrolyze the formyl group to release L-ornithine and formate (B1220265). Research could involve screening known deacylases and amidohydrolases for activity against N²-Formyl-L-ornithine. Understanding the structure and catalytic mechanism of these novel enzymes will be fundamental. For instance, studies on ornithine aminotransferase have revealed key residues involved in substrate binding and catalysis, providing a blueprint for how such mechanistic studies on novel enzymes could be approached. drugbank.com

Discovery of Unforeseen Biological Roles and Interactions

Perhaps the most compelling future perspective lies in uncovering the biological functions of N²-Formyl-L-ornithine. The formyl group suggests a potential role in cellular signaling, particularly in host-pathogen interactions and innate immunity.

N-formylated peptides, which are derived from the breakdown of bacterial and mitochondrial proteins, are potent chemoattractants for immune cells. wikipedia.orgtaylorandfrancis.com These molecules are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by a family of G protein-coupled receptors known as the Formyl Peptide Receptors (FPRs) . taylorandfrancis.comnih.gov In humans, this family includes FPR1, FPR2, and FPR3, which are expressed on phagocytic leukocytes and other cell types. wikipedia.orgnih.gov Activation of these receptors triggers inflammatory responses, including chemotaxis and the production of reactive oxygen species, to combat infection. mdpi.com

A significant and testable hypothesis is that N²-Formyl-L-ornithine may act as a novel endogenous or exogenous ligand for one or more of the FPRs. These receptors are known for their promiscuity, binding a wide array of structurally diverse ligands. mdpi.comnih.gov Future research should include:

Binding Assays: To determine if N²-Formyl-L-ornithine can bind to FPR1, FPR2, or FPR3 with significant affinity.

Functional Assays: To investigate whether binding leads to receptor activation, downstream signaling, and cellular responses like calcium mobilization or chemotaxis in immune cells.

In vivo Studies: To explore the impact of N²-Formyl-L-ornithine on inflammation and immune responses in animal models.

The discovery of such an interaction would position N²-Formyl-L-ornithine as a new player in immunology and cellular signaling, opening up new avenues for understanding and potentially modulating inflammatory processes.

Potential Biological Role Proposed Molecular Target Key Research Question Potential Implication
Immunomodulation Formyl Peptide Receptors (FPR1, FPR2, FPR3) wikipedia.orgDoes N²-Formyl-L-ornithine bind and activate FPRs?A novel signaling molecule in innate immunity and inflammation.
Metabolic Regulation Ornithine-Utilizing Enzymes nih.govDoes formylation alter the substrate suitability of ornithine for enzymes in the urea cycle or polyamine synthesis?A regulatory mechanism for controlling L-ornithine flux.
Bacterial Signaling Unknown Bacterial ReceptorsIs N²-Formyl-L-ornithine used in quorum sensing or other bacterial communication?New insights into microbial physiology and inter-species communication.

Implications for Synthetic Biology and Metabolic Engineering Applications

The elucidation of the N²-Formyl-L-ornithine metabolic network and its biological functions will have significant implications for synthetic biology and metabolic engineering. The production of amino acids through microbial fermentation is a well-established field. youtube.com Specifically, extensive work has been done to engineer strains of Corynebacterium glutamicum for the high-yield production of L-ornithine by manipulating precursor supply, eliminating byproduct pathways, and removing feedback inhibition. nih.gov

Should N²-Formyl-L-ornithine prove to have valuable bioactive properties (e.g., as a specific immunomodulator), there would be considerable interest in its biotechnological production. A synthetic biology approach could be employed to develop microbial cell factories for its synthesis. This would involve:

Pathway Construction: Introducing the gene for a newly identified L-ornithine N²-formyltransferase into a pre-existing, high-flux L-ornithine production host.

Host Optimization: Further engineering the host to ensure an adequate supply of the formyl donor (e.g., 10-formyltetrahydrofolate) and to minimize the degradation of the N²-Formyl-L-ornithine product.

Process Development: Optimizing fermentation conditions to maximize titer, yield, and productivity.

Such engineered microbes could serve as a sustainable and cost-effective source of N²-Formyl-L-ornithine for research and potential therapeutic applications, bypassing the need for complex chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N²-Formyl-L-ornithine, and what experimental validations ensure product fidelity?

  • Methodological Answer : N²-Formyl-L-ornithine is typically synthesized via formylation of L-ornithine using formic acid or formaldehyde under controlled conditions. For example, formylation can be achieved by reacting L-ornithine with formaldehyde in the presence of sodium borohydride to stabilize intermediates. Post-synthesis, purification via ion-exchange chromatography or HPLC is critical to isolate the product from by-products (e.g., mono- and di-methylated derivatives). Structural validation should include ¹H/¹³C NMR to confirm formyl group incorporation at the N² position and mass spectrometry for molecular weight confirmation .

Q. How is the structural integrity of N²-Formyl-L-ornithine confirmed in biological studies?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare chemical shifts of the formyl group (~8 ppm in ¹H NMR) and backbone carbons to reference data.
  • Mass spectrometry : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 161.1 for C₆H₁₂N₂O₃).
  • Chromatographic purity : Employ reverse-phase HPLC with UV detection at 210 nm to ensure >95% purity.
    Cross-referencing with databases like PubChem or ChemIDplus is recommended for validation .

Q. What biological roles does N²-Formyl-L-ornithine play in polyamine biosynthesis or enzyme regulation?

  • Methodological Answer : N²-Formyl-L-ornithine acts as a precursor in polyamine pathways, where it is decarboxylated to form putrescine. To study its role, use isotopic labeling (e.g., ¹⁵N or ¹³C) in cell cultures and track incorporation into polyamines via LC-MS. Enzymatic assays with ornithine decarboxylase (ODC) can quantify reaction kinetics (e.g., Km and Vmax) under varying substrate concentrations .

Advanced Research Questions

Q. How does N²-Formyl-L-ornithine inhibit folylpolyglutamate synthetase (FPGS), and what experimental designs can elucidate its competitive vs. non-competitive mechanisms?

  • Methodological Answer : FPGS inhibition is studied using enzyme kinetics:

  • Competitive assays : Measure activity with increasing concentrations of folate (substrate) and fixed N²-Formyl-L-ornithine. A linear increase in Km (unchanged Vmax) suggests competitive inhibition.
  • Structural analysis : Perform X-ray crystallography of FPGS co-crystallized with N²-Formyl-L-ornithine to identify binding sites.
  • Cellular studies : Use FPGS-deficient cell lines to compare folate retention (via ³H-folate efflux assays) with wild-type cells .

Q. How can researchers resolve contradictions in reported synthesis yields of N²-Formyl-L-ornithine derivatives due to by-product formation?

  • Methodological Answer : By-products often arise from over-alkylation or incomplete formylation. Mitigation strategies include:

  • Optimizing stoichiometry : Use a 1.2:1 molar ratio of formaldehyde to L-ornithine to minimize di-methylation.
  • Reaction monitoring : Employ in-situ FT-IR to track formyl group incorporation (C=O stretch at ~1700 cm⁻¹).
  • Chromatographic separation : Use preparative HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to isolate the target compound .

Q. What experimental protocols ensure reproducibility in studies involving N²-Formyl-L-ornithine’s metabolic effects?

  • Methodological Answer : To ensure reproducibility:

  • Standardize cell lines : Use ATCC-validated cell lines (e.g., HeLa or CHO-K1) and document passage numbers.
  • Control buffer conditions : Maintain consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) in assays.
  • Data transparency : Publish full synthetic protocols (e.g., solvent ratios, reaction times) and raw spectral data in supplementary materials, adhering to Beilstein Journal guidelines .

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